Arsenic pentoxide

Description

Propriétés

InChI |

InChI=1S/As2O5/c3-1(4)7-2(5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDHYZHOPQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

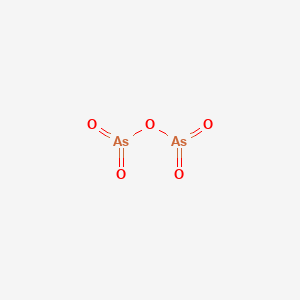

O=[As](=O)O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O5 | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Arsenic(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034343 | |

| Record name | Arsenic(V) pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic pentoxide appears as a white crystalline solid. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., White deliquescent solid; [Hawley] White odorless powder; Soluble in water (132 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC POWDER. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Boiling point (-H2O): 160 °C /Hemihydrate/ | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 65.8 g/100 g at 20 °C, Freely soluble in water or alcohol, Very soluble in ethanol, Solubility in water, g/100ml at 20 °C: 65.8 (good) | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.32 (EPA, 1998) - Denser than water; will sink, 4.32 g/cu cm, 4.3 g/cm³ | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White amorphous powder, White translucent crystals, White, crystalline solid, Amorphous lumps or powder, White, amorphous, deliquescent solid | |

CAS No. |

1303-28-2 | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic pentoxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenic oxide (As2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic(V) pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diarsenic pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GWL8T475I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

599 °F (EPA, 1998), 315 °C | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Arsenic(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic(V) oxide (As₂O₅), a highly toxic and hygroscopic inorganic compound, is of significant interest due to its role as a precursor in the synthesis of various arsenates and its relevance in environmental and materials science. This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of arsenic(V) oxide, detailing its known polymorphs. This document adheres to stringent data presentation standards, including detailed experimental protocols for characterization, tabulated crystallographic data, and visualizations of structural and procedural information to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter arsenic-containing compounds.

Introduction

Arsenic(V) oxide, also known as arsenic pentoxide or dithis compound, is a white, glassy, and deliquescent solid.[1] It is the anhydride of arsenic acid and represents the +5 oxidation state of arsenic.[2] Unlike its phosphorus analogue, phosphorus pentoxide, which exists in several molecular and polymeric forms, arsenic(V) oxide is known to exist in at least two crystalline polymorphs. The structural characterization of these forms is crucial for understanding its chemical reactivity, physical properties, and toxicological behavior. This guide will focus on the detailed crystallography of the two primary polymorphs of arsenic(V) oxide.

Crystal Structure of Arsenic(V) Oxide Polymorphs

Arsenic(V) oxide is known to crystallize in at least two different polymorphs: a tetragonal form and an orthorhombic form. A key feature of the crystal structure of arsenic(V) oxide is the presence of both tetrahedrally and octahedrally coordinated arsenic atoms, which are linked by sharing corners.[1] This is in contrast to the structure of phosphorus(V) oxide.[1]

Tetragonal Polymorph (P4₁2₁2)

One of the well-characterized polymorphs of arsenic(V) oxide crystallizes in the tetragonal space group P4₁2₁2.[3] This structure features a complex three-dimensional network of corner-sharing AsO₄ tetrahedra and AsO₆ octahedra.[3]

Orthorhombic Polymorph (P2₁2₁2₁)

Another reported polymorph of arsenic(V) oxide adopts an orthorhombic crystal system with the space group P2₁2₁2₁.[2] Similar to the tetragonal form, this structure is also built from a framework of interconnected AsO₄ tetrahedra and AsO₆ octahedra.[2]

Molecular Geometry and Coordination Environments

The molecular geometry within the crystal structures of arsenic(V) oxide is defined by the coordination of the arsenic and oxygen atoms.

-

Arsenic(V) Coordination: In both known polymorphs, there are two distinct coordination environments for the arsenic(V) cations.[2][3] One site is tetrahedrally coordinated to four oxygen atoms, forming AsO₄ tetrahedra. The other site is octahedrally coordinated to six oxygen atoms, forming AsO₆ octahedra.[2][3]

-

Oxygen Coordination: The oxygen atoms act as bridging ligands, connecting the arsenic polyhedra. They are typically bonded to two arsenic atoms.[3]

The As-O bond lengths differ depending on the coordination environment. In the tetrahedral AsO₄ units, the As-O bond lengths are shorter, in the range of 1.68–1.71 Å.[2][3] In the octahedral AsO₆ units, the As-O bond lengths are longer, ranging from 1.80–1.85 Å.[2][3]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the two known polymorphs of arsenic(V) oxide.

Table 1: Crystallographic Data for the Tetragonal Polymorph of Arsenic(V) Oxide

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 8.62 |

| b (Å) | 8.62 |

| c (Å) | 4.63 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Unit Cell Volume (ų) | 344.20 |

Data sourced from the Materials Project.[3]

Table 2: Crystallographic Data for the Orthorhombic Polymorph of Arsenic(V) Oxide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.64 |

| b (Å) | 8.54 |

| c (Å) | 8.67 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Data sourced from Grokipedia.[2]

Table 3: Selected Bond Distances for Arsenic(V) Oxide

| Bond | Coordination Environment | Bond Length Range (Å) |

| As-O | Tetrahedral (AsO₄) | 1.68 - 1.71 |

| As-O | Octahedral (AsO₆) | 1.80 - 1.85 |

Data compiled from multiple sources.[2][3]

Experimental Protocols

The determination of the crystal structure of arsenic(V) oxide relies on the synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis.

Synthesis of Arsenic(V) Oxide Single Crystals (Hypothetical Protocol)

A plausible method for the synthesis of arsenic(V) oxide single crystals is through the high-pressure oxidation of arsenic(III) oxide.

-

Precursor Preparation: High-purity arsenic(III) oxide (As₂O₃, 99.99%) is used as the starting material.

-

Reaction Setup: The As₂O₃ powder is placed in a platinum or quartz ampoule. The ampoule is then placed inside a high-pressure autoclave.

-

Oxidation: The autoclave is filled with pure oxygen gas to a pressure of 100-200 atm.

-

Heating Profile: The autoclave is heated to 500-600 °C over several hours and held at that temperature for 24-48 hours. This is followed by slow cooling to room temperature over a period of 48-72 hours to promote the growth of single crystals. The reversible reaction is As₂O₅ ⇌ As₂O₃ + O₂.[1]

-

Crystal Isolation: After cooling, the pressure is carefully released, and the resulting crystalline product is isolated.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection: A suitable single crystal of arsenic(V) oxide is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. The diffraction data are collected at a controlled temperature (e.g., 100 K or 298 K) by rotating the crystal and recording the diffraction pattern on a detector.

-

Data Reduction: The raw diffraction data are processed to correct for factors such as background scattering, Lorentz polarization, and absorption. The unit cell parameters are determined from the positions of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions, displacement parameters, and other structural parameters are then refined using a least-squares method to minimize the difference between the observed and calculated structure factors.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure, experimental workflow, and a simplified representation of the toxicological action of arsenic compounds.

Caption: A simplified 2D representation of the corner-sharing connectivity between AsO₄ tetrahedra and AsO₆ octahedra in the crystal structure of arsenic(V) oxide.

Caption: Experimental workflow for the synthesis and structural characterization of arsenic(V) oxide single crystals.

Caption: A simplified logical diagram of the proposed mechanism of arsenic toxicity, involving the generation of reactive oxygen species and enzyme inhibition.

References

An In-depth Technical Guide to the Thermal Decomposition of Arsenic Pentoxide to Arsenic Trioxide and Oxygen

This technical guide provides a comprehensive overview of the thermal decomposition of arsenic pentoxide (As₂O₅) into arsenic trioxide (As₂O₃) and oxygen. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's thermodynamics, kinetics, and experimental investigation.

Introduction

This compound, a white, hygroscopic solid, is the anhydride of arsenic acid and represents arsenic in its +5 oxidation state.[1] Upon heating, it undergoes a decomposition reaction to form arsenic trioxide, where arsenic is in the +3 oxidation state, and molecular oxygen.[2][3] This reaction is of significant interest in various fields, including materials science, environmental chemistry, and toxicology, due to the different physical and chemical properties and toxicities of the two arsenic oxides. Arsenic trioxide is more volatile than this compound and sublimes at relatively low temperatures.[3]

Reaction Kinetics and Thermodynamics

The thermal decomposition of this compound is a reversible reaction, represented by the following equation:

2As₂O₅(s) ⇌ 2As₂O₃(s) + O₂(g)

There is a notable discrepancy in the reported onset temperature for this decomposition. Several sources state that this compound begins to decompose near its melting point of approximately 300-315°C.[1][4][5][6] However, detailed thermogravimetric analysis (TGA) has shown that in a pure state and under an inert atmosphere, significant decomposition does not occur at temperatures below 500°C.[4] This suggests that the reaction kinetics are highly sensitive to experimental conditions.

The presence of reducing agents, such as carbonaceous materials, can significantly lower the decomposition temperature. For instance, in the presence of activated carbon, the volatilization of arsenic due to the formation of arsenic trioxide is promoted at temperatures above 300°C.[4] With glucose as a reducing agent, the decomposition is also enhanced.[4] This catalytic effect is crucial in contexts such as the thermal treatment of arsenic-containing waste.

Data Presentation

The following tables summarize the key quantitative data related to the thermal decomposition of this compound.

Table 1: Physical and Chemical Properties of Arsenic Oxides

| Property | This compound (As₂O₅) | Arsenic Trioxide (As₂O₃) |

| Molar Mass | 229.84 g/mol [1][2][7] | 197.84 g/mol |

| Appearance | White, hygroscopic powder[1][2][4][7] | White solid[8] |

| Density | 4.32 g/cm³[1][2][7] | 3.74 g/cm³ (cubic)[8] |

| Melting Point | 315°C (decomposes)[1][2][7] | 312.2°C (cubic)[8] |

| Boiling Point | Decomposes | 465°C[8] |

| Solubility in Water | 65.8 g/100 mL (20°C)[1][4][7] | 2.0 g/100 mL (25°C)[8] |

Table 2: Reported Decomposition Temperatures of this compound

| Onset Decomposition Temperature | Conditions | Reference |

| ~300°C | Not specified | [5][6] |

| 315°C | Not specified | [1][2][4][7] |

| > 500°C | Pure, inert atmosphere (TGA) | [4] |

| > 300°C | With activated carbon | [4] |

| 150-200°C | With carbon (catalyzed) | [4] |

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound Decomposition

This protocol describes the use of TGA to study the thermal decomposition of this compound.

Objective: To determine the onset temperature and mass loss profile of this compound decomposition.

Materials and Equipment:

-

This compound (As₂O₅) powder

-

Thermogravimetric analyzer (TGA)

-

Alumina crucibles

-

High-purity nitrogen gas (or other desired atmosphere)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Purge the furnace and balance housing with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

Hold the temperature at 600°C for a short period (e.g., 10 minutes) to ensure the completion of the reaction.

-

-

Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.

-

Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the thermogram, often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Calculate the total mass loss and compare it with the theoretical mass loss for the complete conversion of As₂O₅ to As₂O₃.

-

Quantification of Arsenic Trioxide and this compound

This protocol outlines a method for the separate quantification of this compound and arsenic trioxide in a solid mixture, which can be adapted to analyze the products of the thermal decomposition.

Objective: To determine the concentration of As(V) and As(III) in a solid sample.

Materials and Equipment:

-

Solid sample containing arsenic oxides

-

Ethanol

-

Nitric acid

-

Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)

-

Centrifuge

-

Volumetric flasks

Procedure:

-

Sample Preparation: Crush the solid sample to a fine powder to ensure homogeneity.

-

Selective Extraction:

-

Accurately weigh a portion of the powdered sample.

-

Add a known volume of ethanol to the sample. This compound is soluble in ethanol, while arsenic trioxide has very limited solubility.

-

Agitate the mixture for a defined period to ensure complete dissolution of the this compound.

-

Separate the solid (containing arsenic trioxide) from the liquid phase (containing dissolved this compound) by centrifugation.

-

-

Analysis of this compound (As(V)):

-

Carefully decant the ethanol supernatant into a separate container.

-

Digest the ethanol extract with nitric acid to break down any organic matrix and ensure all arsenic is in a suitable form for analysis.

-

Dilute the digested sample to a known volume with deionized water.

-

Analyze the arsenic concentration using ICP-AES. This will correspond to the amount of As(V) in the original sample.

-

-

Analysis of Total Arsenic:

-

Take a separate, accurately weighed portion of the original powdered sample.

-

Perform a wet digestion using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) to dissolve both this compound and arsenic trioxide.

-

Dilute the digested sample to a known volume.

-

Analyze the total arsenic concentration using ICP-AES.

-

-

Calculation of Arsenic Trioxide (As(III)):

-

Subtract the arsenic content from the this compound fraction (step 3) from the total arsenic content (step 4). The remaining arsenic corresponds to the amount of As(III) from arsenic trioxide.

-

-

Conversion to Oxide Content: Convert the measured arsenic masses back to the corresponding masses of As₂O₅ and As₂O₃ using their respective molar masses.

Mandatory Visualization

The following diagrams, created using the DOT language, visualize the core concepts of this technical guide.

Caption: Thermal decomposition pathway of this compound.

Caption: Workflow for thermogravimetric analysis (TGA).

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. epfl.ch [epfl.ch]

- 3. Simple experiment for modeling the reaction interface in solids decomposition | Research, Society and Development [rsdjournal.org]

- 4. infinitalab.com [infinitalab.com]

- 5. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. Accurate quantification and transformation of arsenic compounds during wet ashing with nitric acid and microwave assisted heating - Analyst (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility of Arsenic Pentoxide and the Formation of Arsenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenic pentoxide in water and the subsequent formation of arsenic acid. It includes quantitative data, detailed experimental protocols, and a visual representation of the chemical transformation, designed for a technical audience in research and development.

Physical and Chemical Properties of this compound

This compound (As₂O₅) is a white, odorless, and hygroscopic solid.[1][2] It is the anhydride of arsenic acid and is a potent oxidizing agent.[3][4] The compound is deliquescent, meaning it readily absorbs moisture from the air to dissolve.[1][5] Upon heating, it decomposes at approximately 315°C into arsenic trioxide and oxygen.[1][2]

Data Presentation: Key Properties

| Property | Value | References |

| Chemical Formula | As₂O₅ | [2] |

| Molar Mass | 229.84 g/mol | [1][6] |

| Appearance | White amorphous, crystalline, or lumpy solid/powder | [1][5][6] |

| Density | 4.32 g/cm³ | [1][2][3] |

| Melting Point | 315 °C (decomposes) | [1][2] |

| Water Solubility | 65.8 g/100 mL at 20 °C | [2][6][7] |

| Other Solubilities | Soluble in alcohol | [1] |

Note: While some sources report significantly higher solubility values, 65.8 g/100 mL at 20°C is the most consistently cited figure.[2][6][7]

Solubility and Hydration: Formation of Arsenic Acid

This compound dissolves readily, though sometimes slowly, in water to form orthoarsenic acid (H₃AsO₄), commonly known as arsenic acid.[1][8][9] This reaction is a hydration process where the this compound molecule reacts with water molecules. The solution in water is a weak acid.[2][5]

The balanced chemical equation for this reaction is:

As₂O₅ + 3H₂O → 2H₃AsO₄

Arsenic acid is a triprotic acid, meaning it can donate three protons in successive dissociation steps in an aqueous solution.[9] The dissociation equilibria are characterized by the following pKa values:

The reaction between this compound and water can generate significant heat.[4]

Caption: Reaction of this compound with water to form arsenic acid.

Experimental Protocols

Protocol 3.1: Determination of Aqueous Solubility of this compound

While specific cited studies detailing the methodology for this compound were not available, a standard protocol for determining the solubility of a highly soluble, acidic solid like As₂O₅ would follow the principles of the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in deionized water at a constant temperature (e.g., 20°C).

Materials:

-

This compound (As₂O₅), analytical grade

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirrer/shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., 0.22 µm syringe filter)

-

Analytical balance

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic quantification.

-

pH meter

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. This ensures that the solution reaches saturation and undissolved solid remains.

-

Equilibration: Place the flask in a constant temperature water bath set to 20°C. Agitate the mixture using a magnetic stirrer or orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The dissolution process for As₂O₅ can be slow.[1]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any suspended microparticles, immediately filter the sample through a 0.22 µm syringe filter into a clean, dry container.

-

Dilution and Analysis: Accurately weigh the collected aliquot. Perform a series of precise serial dilutions with deionized water to bring the arsenic concentration within the calibrated range of the analytical instrument (ICP-MS or AAS).

-

Quantification: Analyze the diluted samples to determine the concentration of total arsenic.

-

Calculation: Back-calculate the original concentration of arsenic in the saturated solution, accounting for all dilutions. Convert the arsenic concentration to the equivalent concentration of As₂O₅. The solubility is typically expressed in grams of solute per 100 mL of solvent.

Protocol 3.2: Synthesis of Crystalline Arsenic Acid

Arsenic acid is commonly prepared by the oxidation of arsenic trioxide using an oxidizing agent like nitric acid.[6][9]

Objective: To synthesize crystalline arsenic acid (hemihydrate) from arsenic trioxide.

Materials:

-

Arsenic Trioxide (As₂O₃)

-

Concentrated Nitric Acid (HNO₃)

-

Glass reaction flask

-

Heating mantle

-

Porcelain evaporating dish

-

Desiccator with a drying agent (e.g., concentrated sulfuric acid)

Methodology:

-

Reaction: Place arsenic trioxide into a large glass flask. Carefully and in small portions, add concentrated nitric acid. The reaction produces dinitrogen trioxide as a byproduct and can be vigorous.[9][10]

-

As₂O₃ + 2HNO₃ + 2H₂O → 2H₃AsO₄ + N₂O₃

-

-

Evaporation: Gently heat the resulting solution in a porcelain dish to evaporate it to a syrupy consistency. This step helps to remove excess nitric acid.[11] The temperature should be controlled (e.g., around 120°C) to avoid decomposition.[11]

-

Purity Check: The solution should be tested to ensure it is free of unreacted arsenious acid. If arsenious acid is present, the evaporation step may need to be repeated.[11]

-

Crystallization: Transfer the concentrated syrup to a desiccator containing a strong drying agent. Allow the solution to cool and crystallize at a low temperature (below 15°C).[11]

-

Product: The resulting colorless crystals are the hemihydrate form of arsenic acid (2H₃AsO₄·H₂O).[9][11] Slow crystallization yields larger, well-formed crystals.[11]

Caption: Workflow for the synthesis of arsenic acid from arsenic trioxide.

References

- 1. This compound CAS#: 1303-28-2 [m.chemicalbook.com]

- 2. ICSC 0377 - this compound [inchem.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound: Systemic Agent | NIOSH | CDC [cdc.gov]

- 6. This compound | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Arsenic acid - Wikipedia [en.wikipedia.org]

- 10. testbook.com [testbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Hygroscopic Properties of Anhydrous Arsenic Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrous arsenic pentoxide (As₂O₅) is a highly hygroscopic and deliquescent solid compound. This technical guide provides a comprehensive overview of its propensity to absorb atmospheric moisture, a critical consideration for its handling, storage, and application, particularly in research and pharmaceutical development. While quantitative data on its solubility is available, specific metrics such as the deliquescence relative humidity (DRH) and the precise rate of water absorption are not extensively documented in publicly accessible literature. This guide synthesizes the known qualitative and quantitative properties, outlines general experimental protocols for hygroscopicity determination, and explores the cellular signaling pathways affected by arsenic compounds, a key aspect for drug development professionals.

Physicochemical Properties and Hygroscopicity

Anhydrous this compound is a white, glassy, and amorphous solid.[1][2] Its most prominent physical characteristic is its strong affinity for water. The terms hygroscopic and deliquescent are consistently used to describe its behavior in the presence of atmospheric moisture.[1][2]

-

Hygroscopicity: The ability of a substance to attract and hold water molecules from the surrounding environment.

-

Deliquescence: A more extreme form of hygroscopicity where the substance absorbs enough water from the atmosphere to dissolve and form a liquid solution.[3]

This compound readily absorbs moisture from the air, and upon sufficient exposure, it will deliquesce to form arsenic acid (H₃AsO₄).[4][5] This transformation is a crucial factor in its handling and storage, as the presence of moisture can alter its chemical and physical properties.

Quantitative Data

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 59.5 |

| 20 | 65.8 |

| 100 | 8.20 |

| Table 1: Solubility of this compound in Water at Various Temperatures.[2] |

Experimental Protocols for Hygroscopicity Determination

Due to the highly toxic and corrosive nature of anhydrous this compound, any experimental determination of its hygroscopic properties must be conducted with stringent safety protocols in a controlled laboratory setting.[6][7][8][9] While specific protocols for this compound are not detailed in the literature, the following established methods for determining hygroscopicity of chemical solids can be adapted.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is the most common and accurate method for characterizing the hygroscopicity of a solid.[10][11][12][13]

Methodology:

-

A small, accurately weighed sample of anhydrous this compound is placed in a thermogravimetric analyzer or a DVS instrument.

-

The sample is held at a constant temperature.

-

A carrier gas (usually nitrogen) with a precisely controlled relative humidity (RH) is passed over the sample.

-

The RH is increased in a stepwise manner, and the change in sample mass is continuously monitored.

-

The sample is allowed to reach equilibrium at each RH step before proceeding to the next.

-

The process is then reversed, with the RH being decreased stepwise to observe desorption.

-

The resulting data is plotted as a moisture sorption isotherm (change in mass vs. %RH).

Key Parameters Determined:

-

Water Vapor Sorption Isotherm: A plot of the equilibrium moisture content of the solid as a function of the relative humidity at a constant temperature.

-

Deliquescence Relative Humidity (DRH): The specific relative humidity at which a sharp increase in mass is observed, indicating the phase transition from solid to a saturated solution.

Karl Fischer Titration

This method is used to determine the water content of a sample at a specific point in time.[14] It can be used to quantify the amount of water absorbed by this compound after exposure to a controlled humidity environment for a set period.

Methodology:

-

A known mass of anhydrous this compound is exposed to a controlled humidity environment for a specified duration.

-

After exposure, the sample is quickly transferred to the titration vessel of a Karl Fischer titrator.

-

The titrator uses an electrochemical method to quantify the amount of water in the sample.

Experimental Workflow for Hygroscopicity Determination

Caption: Experimental workflow for determining hygroscopicity using DVS/TGA.

Relevance in Drug Development: Cellular Signaling Pathways

Arsenic compounds, including those formed from the hydration of this compound, are known to exert significant effects on cellular signaling pathways, a critical area of study in toxicology and drug development.[15][16] The interaction of arsenic with these pathways can lead to a range of cellular responses, from proliferation to apoptosis.[1][17]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Arsenic exposure can activate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[18][19][20]

Caption: Arsenic-induced activation of the MAPK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, growth, and proliferation.[15][21][22][23] Arsenic has been shown to modulate this pathway, with effects that can be context-dependent.

Caption: Modulation of the PI3K/AKT/mTOR pathway by arsenic.

Conclusion

Anhydrous this compound is a profoundly hygroscopic and deliquescent substance that readily reacts with atmospheric water to form arsenic acid. This property necessitates stringent control of environmental humidity during its storage and handling to maintain its integrity and prevent unintended reactions. While quantitative solubility data is available, a notable gap exists in the scientific literature regarding specific quantitative measures of its hygroscopicity, such as the deliquescence relative humidity and rate of water uptake. For professionals in drug development, understanding the interaction of arsenic compounds with key cellular signaling pathways like MAPK and PI3K/AKT is paramount for elucidating mechanisms of toxicity and therapeutic potential. Further research is warranted to precisely quantify the hygroscopic properties of anhydrous this compound to ensure its safe and effective use in scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Working Safely with Arsenic Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 7. nj.gov [nj.gov]

- 8. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. mt.com [mt.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arsenic-Induced Mitogenic Cell Signaling Pathways [stacks.cdc.gov]

- 18. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arsenite-induced liver apoptosis via oxidative stress and the MAPK signaling pathway in marine medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Arsenic Trioxide and the PI3K/AKT Pathway in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. symc.edu.cn [symc.edu.cn]

- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

chemical formula, molar mass, and CAS number for As2O5

An In-depth Technical Guide to Diarsenic Pentoxide (As₂O₅)

This guide provides comprehensive information on the chemical properties, synthesis, and analysis of dithis compound (As₂O₅), also known as arsenic(V) oxide. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties of Dithis compound

Dithis compound is a white, glassy, and deliquescent solid.[1] It is a highly toxic inorganic compound and finds limited commercial application due to its instability.[1] It is more common to find arsenic in its +3 oxidation state as arsenic trioxide (As₂O₃).[1]

Below is a summary of the key quantitative data for As₂O₅:

| Property | Value | Citations |

| Chemical Formula | As₂O₅ | [1][2][3][4][5] |

| Molar Mass | 229.84 g/mol | [1][2][4][5][6] |

| CAS Number | 1303-28-2 | [1][2][3][4][5] |

| Density | 4.32 g/cm³ | [1] |

| Melting Point | 315 °C (decomposes) | [1][3][5] |

| Solubility in Water | 65.8 g/100 mL (20 °C) | [1][7] |

| Appearance | White, hygroscopic powder | [1][4][5] |

Synthesis of Dithis compound

The synthesis of dithis compound can be achieved through several methods, primarily involving the oxidation of arsenic or arsenic trioxide.

Experimental Protocols

1. Oxidation of Arsenic Trioxide with an Oxidizing Agent:

A common laboratory-scale synthesis involves the oxidation of arsenic trioxide (As₂O₃) with a strong oxidizing agent such as nitric acid, ozone, or hydrogen peroxide.[1][5]

-

General Procedure: Arsenic trioxide is treated with an excess of the oxidizing agent. For instance, when using nitric acid, the arsenic trioxide is carefully reacted with concentrated nitric acid. The mixture is then heated to drive off nitrogen oxides and excess water, leading to the formation of arsenic acid. Subsequent dehydration of the arsenic acid at temperatures above 200°C yields dithis compound.[4][8]

2. Direct Oxidation of Arsenic Trioxide:

Dithis compound can also be prepared by heating arsenic trioxide under a high pressure of oxygen.[4][8] This reaction is reversible.[1]

3. Roasting of Arsenic Sulfide Ores:

On an industrial scale, dithis compound can be produced by the roasting of arsenic-containing minerals like orpiment (As₂S₃).[1]

The following diagram illustrates the primary synthesis pathways for dithis compound.

Caption: Primary synthesis pathways for dithis compound (As₂O₅).

Analytical Methods for Dithis compound

The determination of dithis compound, especially in the presence of arsenic trioxide, requires specific analytical procedures.

Experimental Protocols

1. Selective Dissolution and ICP-AES Analysis:

A method for the quantitative analysis of a mixture of dithis compound and arsenic trioxide is based on their differential solubility in ethanol.[9]

-

Sample Preparation: The sample is first crushed to a fine powder.

-

Extraction: Dithis compound is selectively extracted from the sample using ethanol, in which arsenic trioxide is sparingly soluble.

-

Digestion: The ethanol extract containing the dissolved dithis compound is subjected to acid digestion.

-

Analysis: The arsenic content in the digested extract is determined using an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES). The total arsenic content of the original sample is determined separately after complete digestion.

-

Calculation: The arsenic content from the ethanol extract corresponds to the amount of dithis compound. The arsenic content of the arsenic trioxide is calculated by subtracting the dithis compound's arsenic content from the total arsenic content. The final concentrations of both oxides are then determined by molecular weight conversion.[9]

The logical workflow for this analytical procedure is depicted in the following diagram.

Caption: Analytical workflow for a mixture of As₂O₅ and As₂O₃.

Chemical Reactions and Signaling Pathways

Dithis compound readily dissolves in water to form arsenic acid (H₃AsO₄).[2][5][10] This reaction is a key aspect of its environmental and toxicological profile. Upon heating, it decomposes to arsenic trioxide and oxygen.[5][10]

The following diagram illustrates the hydrolysis of dithis compound.

Caption: Hydrolysis of dithis compound to form arsenic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 1303-28-2: Arsenic oxide (As2O5) | CymitQuimica [cymitquimica.com]

- 3. This compound - CAMEO [cameo.mfa.org]

- 4. This compound | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arsenic_pentoxide [chemeurope.com]

- 6. 1303-28-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. arsenic(V) oxide [chemister.ru]

- 8. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 9. CN102830112A - Method for determining content of this compound and arsenic trioxide - Google Patents [patents.google.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Comparative Analysis of the Physical Properties of Arsenic Pentoxide and Arsenic Trioxide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fundamental physical properties of arsenic pentoxide (As₂O₅) and arsenic trioxide (As₂O₃), two critical inorganic arsenic compounds. Understanding the distinct characteristics of these oxides is paramount for their safe handling, application in research, and development in therapeutic contexts.

Arsenic trioxide, the more common of the two, is an amphoteric oxide known for its historical use as a poison and its modern application in treating specific types of cancer, such as acute promyelocytic leukemia.[1][2] this compound, the higher oxide of arsenic, is a powerful oxidizing agent and the anhydride of arsenic acid, used primarily in the manufacturing of arsenates, insecticides, and wood preservatives.[3][4]

Quantitative Physical Properties

A direct comparison of the key physical properties is summarized in the table below, offering a clear quantitative distinction between the two compounds.

| Property | This compound (As₂O₅) | Arsenic Trioxide (As₂O₃) |

| Molar Mass | 229.84 g/mol [3][5][6][7] | 197.84 g/mol [8][9][10][11] |

| Appearance | White, hygroscopic, deliquescent, amorphous or crystalline solid.[3][5][12] | White or transparent, odorless, glassy amorphous lumps or crystalline powder.[1][8][13][14] |

| Density | 4.32 g/cm³[3][5][15] | 3.74 g/cm³ (amorphous)[1][11][13][16] |

| Melting Point | Decomposes at 315 °C (599 °F).[3][5][15] | 312.2 °C (594 °F).[1][13] |

| Boiling Point | Decomposes.[3][12] | 465 °C (869 °F).[1][16] |

| Solubility in Water | 65.8 g/100 mL at 20 °C.[3][5][17] | 2.0 g/100 mL (2.0 g/L) at 25 °C.[1] Slightly soluble, dissolves slowly.[8][14] |

| Crystal Structure | Orthorhombic (consists of AsO₄ tetrahedra and AsO₆ octahedra).[3][5] | Primarily cubic (arsenolite) and monoclinic (claudetite).[8] |

| Hygroscopicity | Highly hygroscopic and deliquescent.[3] | Not generally noted as hygroscopic. |

Chemical and Structural Relationships

Arsenic trioxide and this compound are interconvertible under specific chemical conditions. This relationship is crucial for understanding their environmental fate and synthetic pathways.

Caption: Interconversion of Arsenic Trioxide and this compound.

Arsenic trioxide can be oxidized to this compound using strong oxidizing agents like ozone, hydrogen peroxide, or nitric acid.[5][18] Conversely, this compound is thermally unstable and decomposes upon heating above 300°C, yielding arsenic trioxide and oxygen.[12][17]

Detailed Discussion of Physical Properties

1. State and Appearance:

-

This compound (As₂O₅): Appears as a white, glassy, amorphous solid or crystalline powder.[12] It is highly hygroscopic, meaning it readily absorbs moisture from the air, and is deliquescent, capable of absorbing enough moisture to dissolve.[3][4]

-

Arsenic Trioxide (As₂O₃): Presents as a white or transparent solid, which can be either amorphous lumps or a crystalline powder.[8][14] It is odorless.[13][19]

2. Thermal Properties:

-

This compound (As₂O₅): Does not have a true melting point under normal pressure. It is thermally unstable and begins to decompose at approximately 315°C into arsenic trioxide and oxygen.[3][5][12][17]

-

Arsenic Trioxide (As₂O₃): Has a distinct melting point of around 312.3°C.[11] It boils at 465°C.[1][16] The two main crystalline forms, arsenolite and claudetite, sublime at 193°C (379°F).[14]

3. Density and Structure:

-

This compound (As₂O₅): Has a significantly higher density of 4.32 g/cm³.[3][5] Its crystal structure is complex, featuring both tetrahedral (AsO₄) and octahedral (AsO₆) arsenic centers that share corners to form a three-dimensional framework.[3][20]

-

Arsenic Trioxide (As₂O₃): The density is approximately 3.74 g/cm³.[1][13] It exists in different allotropic forms, most notably the cubic arsenolite and the monoclinic claudetite.[8][21]

4. Solubility:

-

This compound (As₂O₅): Is highly soluble in water, with a solubility of 65.8 g per 100 mL at 20°C.[3][17] It dissolves to form arsenic acid (H₃AsO₄).[3][22] It is also soluble in ethanol.[3][15]

-

Arsenic Trioxide (As₂O₃): Is only slightly soluble in water, with a reported solubility of about 2 g/L at 25°C.[1] The dissolution process is slow.[8][14] Its aqueous solutions are weakly acidic, forming arsenious acid (H₃AsO₃).[1]

Experimental Protocols for Property Determination

While specific, detailed protocols for these exact substances are found in primary literature, the general methodologies for determining these physical properties are standardized.

1. Melting/Decomposition Point Determination:

-

Methodology: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are modern standard methods. A small, precisely weighed sample is heated in a controlled atmosphere at a constant rate.

-

DSC: Measures the difference in heat flow required to increase the temperature of the sample and a reference. An endothermic peak indicates melting.

-

TGA: Measures the change in mass of a sample as a function of temperature. A sharp loss of mass for As₂O₅ around 315°C would confirm its decomposition.

-

-

Workflow:

-

Calibrate the instrument using known standards (e.g., indium, zinc).

-

Place a few milligrams of the arsenic oxide sample into an appropriate pan (e.g., alumina, platinum).

-

Place the pan in the instrument furnace.

-

Heat the sample under a controlled inert gas flow (e.g., nitrogen) at a programmed rate (e.g., 10°C/min).

-

Record the heat flow (DSC) or mass loss (TGA) versus temperature to identify the transition point.

-

2. Density Measurement:

-

Methodology: Gas pycnometry is the preferred method for determining the true density of a solid powder. It measures the volume of the solid material by detecting the pressure change of a known volume of inert gas (typically helium) as it fills a chamber containing the sample.

-

Workflow:

-

A sample of known mass is placed in the sample chamber.

-

The system is purged with helium to remove air and moisture.

-

A known quantity of helium is introduced into a reference chamber of known volume, and the pressure is recorded.

-

Valves are opened to allow the gas to expand into the sample chamber.

-

The new equilibrium pressure is measured. The volume of the solid sample is calculated using the ideal gas law based on the pressure difference.

-

Density is calculated by dividing the sample's mass by its measured volume.

-

3. Crystal Structure Analysis:

-

Methodology: X-ray Diffraction (XRD), specifically single-crystal XRD or powder XRD, is the definitive technique for determining crystal structure. It relies on the constructive interference of monochromatic X-rays and a crystalline sample.

-

Workflow:

-

A high-quality single crystal (for single-crystal XRD) or a finely ground powder (for powder XRD) is prepared.

-

The sample is mounted on a goniometer and placed in the path of a focused X-ray beam.

-

The sample is rotated while being irradiated.

-

The scattered X-rays produce a diffraction pattern of spots (single-crystal) or rings (powder) at different angles, which is recorded by a detector.

-

The positions and intensities of the diffracted beams are used to calculate the size and shape of the unit cell and the arrangement of atoms within the crystal lattice.[23]

-

References

- 1. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 2. CAS 1327-53-3: Arsenic trioxide | CymitQuimica [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound: Systemic Agent | NIOSH | CDC [cdc.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. translatorscafe.com [translatorscafe.com]

- 8. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. piochem.com [piochem.com]

- 12. This compound | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. ARSENIC TRIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 1303-28-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. arsenic trioxide [stenutz.eu]

- 17. ICSC 0377 - this compound [inchem.org]

- 18. Arsenic_pentoxide [chemeurope.com]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 21. pschemicals.com [pschemicals.com]

- 22. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. File:Arsenic-pentoxide-3D-polyhedra.png - Wikimedia Commons [commons.wikimedia.org]

Unveiling Pentavalent Arsenic: A Technical Guide to Its Natural Occurrence and Environmental Presence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence and environmental sources of pentavalent arsenic, As(V). The document delves into the geological, hydrological, atmospheric, and biological reservoirs of this metalloid, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its environmental cycling and analytical workflows.

Natural Occurrence and Environmental Sources

Pentavalent arsenic, in the form of arsenate (AsO₄³⁻), is the thermodynamically stable form of arsenic in aerobic environments and is widely distributed throughout the Earth's crust, hydrosphere, atmosphere, and biosphere. Its presence in these environmental compartments is a result of both natural processes and anthropogenic activities.

Geological Sources

The primary natural source of arsenic is the Earth's crust, where it is the 20th most abundant element. Arsenic is found in over 200 different minerals, most commonly as arsenopyrite (FeAsS).[1][2] The weathering of these rocks and minerals releases arsenic into the soil and water.[3]

Volcanic activity is another significant geological source, releasing arsenic into the atmosphere, which is then deposited on land and water.[4][5] Geothermal fluids can also be highly enriched in arsenic, contributing to elevated concentrations in associated groundwaters.

Hydrological Sources

Pentavalent arsenic is a common constituent of both surface water and groundwater. Its concentration in natural waters is highly variable, ranging from less than 0.5 µg/L to over 5,000 µg/L.[3] In oxygenated waters, arsenate is the dominant species.[6] The mobilization of arsenic from sediments into groundwater is a complex process influenced by factors such as pH, redox potential, and the presence of iron and manganese oxides.[7] Under certain conditions, reductive dissolution of these oxides can release adsorbed arsenate into the water column.[7]

Atmospheric Sources

Arsenic enters the atmosphere from both natural and anthropogenic sources. Natural emissions are primarily from volcanic eruptions and the low-temperature volatilization of arsenic compounds from soils and microbial processes.[5][8] Anthropogenic sources, which account for a larger proportion of atmospheric arsenic, include the smelting of non-ferrous metals, the burning of fossil fuels, and the use of arsenical pesticides.[5][9][10] Atmospheric arsenic, primarily as arsenic trioxide, adheres to particulate matter and is transported by wind before being deposited back to the Earth's surface through wet and dry deposition.[5]

Biological Sources and Transformations

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating its transformation between different oxidation states.[11][12][13] Many bacteria can oxidize the more toxic trivalent arsenite (As(III)) to the less mobile and less toxic pentavalent arsenate (As(V)).[14] Conversely, some microbes can use arsenate as a terminal electron acceptor in anaerobic respiration, reducing it back to arsenite.[15]

Plants can absorb arsenate from the soil, often through phosphate transport systems due to the chemical similarity between arsenate and phosphate.[16] The accumulation of arsenic in plants is a key pathway for its entry into the food chain.[16]

Quantitative Data on Pentavalent Arsenic in the Environment

The following tables summarize the concentrations of pentavalent arsenic (or total arsenic, where speciation data is unavailable) in various environmental matrices.

Table 1: Pentavalent Arsenic Concentrations in Soil

| Location/Soil Type | Arsenic Concentration (mg/kg) | Reference(s) |

| Global Average (uncontaminated) | 5 - 6 | [3] |

| Soils over sulfide ore deposits | Several hundred to 8,000 | [3] |

| Contaminated soils (worldwide range) | 126 - 1,600 | [17] |

| Florida, USA (natural) | 0.18 - 2.06 | [18] |

| Canada (acid sulfate soils) | up to 45 | [16] |

Table 2: Pentavalent Arsenic Concentrations in Water

| Water Source | Arsenic Concentration (µg/L) | Reference(s) |

| Global Groundwater (typical) | < 10 | [6] |

| Groundwater (contaminated areas) | > 5,000 | [3] |

| Ie Seu'um Geothermal Hot Springs, Indonesia | 166.73 | [1] |

| Western Lampang Basin, Thailand (deep groundwater) | <2.8 - 480 | [19] |

| Global Probability of >10 µg/L | High in parts of Asia, Americas, and Africa | [20][21] |

Table 3: Pentavalent Arsenic in the Atmosphere

| Location/Condition | Deposition Flux/Concentration | Reference(s) |

| Northern China (Total Deposition Flux) | 14.1 mg m⁻² yr⁻¹ (at a background forest site) | [22] |

| Pearl River Delta, China (Average Deposition Flux) | 3921.7 µg/m²/year | [23] |

| Pic du Midi Observatory, France (Precipitation) | Total As: 0.010 to 0.074 μg·L−1 | [24] |

Experimental Protocols

This section details methodologies for key experiments related to the analysis and study of pentavalent arsenic.

Determination of Arsenic in Water by ICP-MS (EPA Method 200.8)

This method is used for the determination of trace elements, including arsenic, in waters and wastes.

Protocol:

-

Sample Preparation: For dissolved arsenic, filter the sample through a 0.45 µm membrane filter and acidify the filtrate to pH < 2 with nitric acid. For total recoverable arsenic, acidify the unfiltered sample with nitric and hydrochloric acids and digest using gentle heating.[9]

-

Instrument Setup: The analysis is performed using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). The instrument is calibrated using standard solutions of known arsenic concentrations.[25]

-

Analysis: The prepared sample is introduced into the ICP-MS. The sample is nebulized and transported into the plasma, where it is desolvated, atomized, and ionized. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[6][25]

-

Quantification: The concentration of arsenic in the sample is determined by comparing the signal intensity of the arsenic isotope (typically m/z 75) to the calibration curve. Internal standards are used to correct for instrumental drift and matrix effects.[26]

Arsenic Speciation in Soil by HPLC-ICP-MS

This method allows for the separation and quantification of different arsenic species, including As(V).

Protocol:

-

Extraction: Extract arsenic species from the soil sample using a suitable extractant, such as a solution of phosphoric acid and ascorbic acid, often with microwave assistance to improve efficiency.[14][27]

-

Chromatographic Separation: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with an anion-exchange column. The different arsenic species are separated based on their retention times as they pass through the column.[28][29]

-

Detection and Quantification: The eluent from the HPLC is directly introduced into an ICP-MS for element-specific detection. The concentration of each arsenic species is determined by integrating the peak area in the chromatogram and comparing it to calibration standards for each species.[28][29]

Microbial Arsenite Oxidation Assay

This protocol is used to determine the ability of microorganisms to oxidize As(III) to As(V).

Protocol:

-

Culture Preparation: Inoculate a suitable liquid growth medium containing a known concentration of sodium arsenite (e.g., 0.5 mM) with the bacterial strain to be tested. Prepare a sterile, uninoculated control flask.[30]

-

Incubation: Incubate the flasks under appropriate aerobic conditions (e.g., 25°C with shaking).

-

Sampling and Analysis: At regular time intervals, withdraw aliquots from both the experimental and control flasks. Separate the bacterial cells from the medium by centrifugation or filtration.[30]

-

Speciation Analysis: Analyze the supernatant for the concentrations of As(III) and As(V) using a suitable method such as HPLC-ICP-MS or hydride generation-atomic absorption spectrophotometry (HG-AAS) to monitor the conversion of As(III) to As(V) over time.[24]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the environmental cycling and analysis of pentavalent arsenic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of Arsenic in the Environment - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. PerfectPath [orchestrator.seda.digital]

- 8. NEMI Method Summary - 200.8 [nemi.gov]

- 9. wwwbrr.cr.usgs.gov [wwwbrr.cr.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Environmental and Engineering Research | The Arsenic Biogeochemical Cycle: A Review [lidsen.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Health risk assessment for arsenic contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. mdpi.com [mdpi.com]

- 19. GAP [gapmaps.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Complex Regulation of Arsenite Oxidation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. analytik-jena.com [analytik-jena.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Characterization of Arsenite-Oxidizing Bacteria Isolated from Arsenic-Rich Sediments, Atacama Desert, Chile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the As(V) Oxidation State in Inorganic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pentavalent oxidation state of arsenic, As(V), in inorganic compounds. It covers the fundamental physicochemical properties, its role in biological systems and drug development, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties of Inorganic As(V) Compounds

Arsenic in the +5 oxidation state, known as arsenate, is the most stable form of arsenic under oxygenated conditions.[1] In inorganic compounds, As(V) typically forms tetrahedral structures with oxygen, creating the arsenate anion (AsO₄³⁻), which is structurally and chemically similar to the phosphate anion (PO₄³⁻).[2][3] This similarity is a key factor in its biological activity and toxicity.

General Characteristics and Bonding

The geometry of the arsenate ion is tetrahedral, with the arsenic atom at the center bonded to four oxygen atoms.[4] In aqueous solutions, arsenic acid (H₃AsO₄) is a weak triprotic acid, similar to phosphoric acid.[3]

Table 1: Physical and Chemical Properties of Selected Inorganic As(V) Compounds

| Property | Arsenic Acid (H₃AsO₄) | Arsenic Pentoxide (As₂O₅) | Sodium Arsenate (Na₂HAsO₄·7H₂O) |

| Molecular Weight | 141.94 g/mol | 229.84 g/mol | 312.01 g/mol |

| Color | White | White | Colorless to white crystals |

| Physical State | Solid (hygroscopic) | Solid (amorphous or crystalline) | Solid |

| Melting Point | 35 °C (hemihydrate) | Decomposes at ~300 °C | 57 °C |

| Boiling Point | Loses H₂O at 160 °C | Not applicable | 100 °C (loses water) |

| Water Solubility | 302 g/L at 12.5 °C | 2300 g/L at 20 °C | Soluble |

| pKa Values | pKa₁=2.22; pKa₂=6.98; pKa₃=11.53 | Not applicable | Not applicable |

Source: Data compiled from the TOXICOLOGICAL PROFILE FOR ARSENIC.[5]

Table 2: Representative Bond Lengths and Angles for As(V) Species

| Compound/Ion | Bond | Bond Length (Å) | Bond Angle (°) | Geometry |

| Arsenate ion (AsO₄³⁻) | As-O | ~1.68 | O-As-O: ~109.5 | Tetrahedral |

| Arsenic Acid (H₃AsO₄) | As-O | ~1.84 | O-As-O: ~109.5 | Tetrahedral |

Source: Data compiled from various sources.[4][6]

Redox Chemistry